molecular formula C10H20O2 B13995489 4-Cyclohexylbutane-1,2-diol CAS No. 106731-38-8

4-Cyclohexylbutane-1,2-diol

Cat. No.: B13995489
CAS No.: 106731-38-8
M. Wt: 172.26 g/mol
InChI Key: ZVJZCPXIHWFHMH-UHFFFAOYSA-N
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Description

4-Cyclohexylbutane-1,2-diol is an organic compound with the molecular formula C10H20O2. It features a cyclohexyl group attached to a butane chain that terminates in vicinal diol (1,2-diol) functionality . This structure is closely related to 1-cyclohexylbutane-1,2-diol, which has a reported density of approximately 1.01 g/cm³ and a boiling point of 271.6°C . Vicinal diols, such as those in cyclohexane-1,2-diol, are of significant value in synthetic organic chemistry. They serve as key intermediates in various stereoselective transformations . One prominent application is in the desymmetrization of meso-diols , a strategy used to create complex chiral molecules from symmetrical precursors . These processes are often catalyzed by chiral Lewis acids and can be used in the synthesis of natural products like aspicilin and mosin B . Furthermore, diols similar to this compound are utilized in the synthesis of chiral crown ethers and macrocyclic receptors, which are important for enantiomeric recognition of amine compounds . The compound may also be relevant in studies of asymmetric copolymerization , analogous to the use of trans-cyclohexane-1,2-diol derived from cyclohexene oxide . Researchers can leverage this diol as a building block for developing novel chiral ligands or as a model substrate in method development for selective organic reactions. This product is intended for research purposes only and is not for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

106731-38-8

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

4-cyclohexylbutane-1,2-diol

InChI

InChI=1S/C10H20O2/c11-8-10(12)7-6-9-4-2-1-3-5-9/h9-12H,1-8H2

InChI Key

ZVJZCPXIHWFHMH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCC(CO)O

Origin of Product

United States

Synthetic Methodologies for 4 Cyclohexylbutane 1,2 Diol and Its Stereoisomers

Non-Catalytic Approaches to 4-Cyclohexylbutane-1,2-diol Synthesis

Non-catalytic methods for the formation of 1,2-diols often involve stoichiometric reagents and are foundational to organic synthesis. These approaches include the reduction of corresponding dicarbonyl compounds and the direct hydroxylation of alkenes.

Reductive Methodologies for Diol Formation

The reduction of a suitable precursor, such as 4-cyclohexylbutane-1,2-dione, presents a direct route to this compound. This transformation can be achieved using various reducing agents. Common reagents for the reduction of α-diones to the corresponding diols include metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The stereochemical outcome of the reduction can be influenced by the choice of reagent and reaction conditions. For instance, the reduction of a diketone can lead to a mixture of syn and anti diastereomers.

Another reductive pathway involves the reduction of an α-hydroxy ketone, such as 1-hydroxy-4-cyclohexylbutan-2-one or 2-hydroxy-4-cyclohexylbutan-1-one. The stereoselective reduction of the ketone functionality in these molecules can be controlled to afford specific stereoisomers of the target diol.

PrecursorReducing AgentProduct(s)
4-Cyclohexylbutane-1,2-dioneNaBH₄syn- and anti-4-Cyclohexylbutane-1,2-diol
1-Hydroxy-4-cyclohexylbutan-2-oneLiAlH₄This compound

Traditional Hydroxylation Protocols (e.g., Osmium Tetroxide-Mediated)

The direct dihydroxylation of an alkene is a powerful method for the synthesis of 1,2-diols. The reaction of 4-cyclohexyl-1-butene with an oxidizing agent like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) yields this compound. masterorganicchemistry.comchemistrysteps.com

Osmium Tetroxide-Mediated Dihydroxylation: Osmium tetroxide is a highly effective reagent for the syn-dihydroxylation of alkenes. masterorganicchemistry.comlibretexts.org The reaction proceeds through a concerted [3+2] cycloaddition to form a cyclic osmate ester, which is then hydrolyzed to give the cis-diol. wikipedia.org Due to the toxicity and expense of OsO₄, it is often used in catalytic amounts in conjunction with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO) in the Upjohn dihydroxylation or potassium ferricyanide (B76249) in the Sharpless asymmetric dihydroxylation. organic-chemistry.orgorganic-chemistry.org

The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of chiral diols from prochiral alkenes by employing a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD). wikipedia.orgresearchgate.netmdpi.com For the synthesis of chiral this compound, 4-cyclohexyl-1-butene can be treated with a catalytic amount of OsO₄, a chiral ligand, and a co-oxidant. The choice of ligand ((DHQ)₂PHAL or (DHQD)₂PHAL) determines which enantiomer of the diol is formed preferentially. organic-chemistry.org

Potassium Permanganate-Mediated Dihydroxylation: Cold, alkaline potassium permanganate (KMnO₄) can also be used for the syn-dihydroxylation of alkenes. chemistrysteps.compressbooks.puborgosolver.com Similar to the osmium tetroxide reaction, it proceeds through a cyclic manganate (B1198562) ester intermediate. chemistrysteps.com However, KMnO₄ is a stronger oxidizing agent, and careful control of the reaction conditions (low temperature and basic pH) is necessary to prevent over-oxidation and cleavage of the resulting diol. libretexts.orgpressbooks.pub

AlkeneReagentStereochemistryKey Features
4-Cyclohexyl-1-butene1. OsO₄ (cat.), NMO 2. NaHSO₃/H₂OsynCatalytic, high yielding. organic-chemistry.org
4-Cyclohexyl-1-butene1. OsO₄ (cat.), (DHQD)₂PHAL, K₃[Fe(CN)₆], K₂CO₃, t-BuOH/H₂O 2. Na₂SO₃Enantioselective synProvides access to chiral diols with high enantiomeric excess. wikipedia.orgorganic-chemistry.orgnptel.ac.in
4-Cyclohexyl-1-buteneCold, dilute, basic KMnO₄synLess expensive but can lead to lower yields due to over-oxidation. chemistrysteps.comlibretexts.org

Catalytic Strategies in the Preparation of this compound

Catalytic methods offer more sustainable and efficient alternatives to stoichiometric reagents, often providing high levels of stereocontrol.

Transition Metal-Catalyzed Syntheses (e.g., Rhodium-catalyzed diboration, Nickel-catalyzed additions)

Rhodium-Catalyzed Diboration/Oxidation: A powerful method for the synthesis of 1,2-diols from alkenes is the rhodium-catalyzed diboration, followed by oxidation. In this two-step sequence, an alkene such as 4-cyclohexyl-1-butene reacts with a diboron (B99234) reagent, like bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a rhodium catalyst. This results in the syn-addition of two boryl groups across the double bond. Subsequent oxidation of the resulting 1,2-diborylalkane with an oxidizing agent, such as hydrogen peroxide (H₂O₂) under basic conditions, yields the corresponding 1,2-diol. Enantioselective versions of this reaction have been developed using chiral phosphine (B1218219) ligands on the rhodium catalyst. ethernet.edu.et

Nickel-Catalyzed Syntheses: Nickel catalysis has emerged as a versatile tool for the formation of C-C and C-O bonds. Nickel-catalyzed reductive coupling reactions of aldehydes with dienol ethers can provide access to monoprotected vicinal diols with high diastereo- and enantioselectivity. nih.govacs.orgresearchgate.net Another approach involves the nickel-catalyzed reductive coupling of alkynes and α-oxyaldehydes to produce anti-1,2-diols. nih.govacs.org For the synthesis of this compound, a potential nickel-catalyzed route could involve the reductive coupling of cyclohexylacetaldehyde with a suitable two-carbon synthon. Additionally, nickel-catalyzed hydroxylarylation of alkenes using molecular oxygen as the oxidant has been reported for the synthesis of various diols. bohrium.com

MethodCatalyst SystemStarting MaterialsProduct Type
Rhodium-Catalyzed Diboration/Oxidation[Rh(cod)₂]SbF₆ / Ligand, B₂pin₂; then H₂O₂/NaOH4-Cyclohexyl-1-butenesyn-4-Cyclohexylbutane-1,2-diol
Nickel-Catalyzed Reductive CouplingNi(cod)₂ / Chiral Ligand, ReductantAldehyde and Dienol EtherMonoprotected syn- or anti-1,2-Diol
Nickel-Catalyzed Reductive CouplingNi(0) / Chiral Phosphine, ReductantAlkyne and α-Oxyaldehydeanti-1,2-Diol

Organocatalytic Systems for Diol Formation

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has provided novel pathways for the asymmetric synthesis of diols. While direct organocatalytic dihydroxylation of unactivated alkenes is still a developing field, multi-step strategies involving organocatalytic reactions have proven effective.

For instance, asymmetric aldol (B89426) reactions catalyzed by proline derivatives can be used to synthesize chiral β-hydroxy aldehydes, which can then be converted to 1,3-diols. acs.orgacs.orgnih.govelsevierpure.com Although not a direct route to 1,2-diols, these methods highlight the power of organocatalysis in constructing chiral polyol frameworks. More direct approaches are emerging, such as the use of chiral non-enolizable imidazole-2-thiones derived from amino acids for asymmetric synthesis. uni-giessen.de

Biocatalytic Pathways for Stereoselective Diol Production (e.g., Alcohol Dehydrogenases)

Biocatalysis offers an environmentally benign and highly selective approach to the synthesis of chiral compounds. Alcohol dehydrogenases (ADHs) are particularly useful for the stereoselective reduction of prochiral ketones to chiral alcohols. frontiersin.org To synthesize chiral this compound, an ADH could be employed for the reduction of 4-cyclohexyl-1-hydroxybutan-2-one or 4-cyclohexyl-2-hydroxybutan-1-one.

The stereochemical outcome of the reduction is determined by the specific ADH used, as different enzymes exhibit distinct substrate specificities and stereopreferences (either Prelog or anti-Prelog). nih.govresearchgate.net For example, ADHs from Lactobacillus species are known to produce (R)-alcohols, while others can yield the (S)-enantiomer. nih.gov This methodology allows for the preparation of highly enantiomerically enriched diols. researchgate.netgoogle.comresearchgate.net The regeneration of the required nicotinamide (B372718) cofactor (NADH or NADPH) is often achieved in situ using a co-substrate such as isopropanol (B130326) or through an enzyme-coupled system with, for example, glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH). psu.edu

Enzyme ClassPrecursor SubstrateKey Advantage
Alcohol Dehydrogenase (ADH)4-Cyclohexyl-1-hydroxybutan-2-oneHigh enantioselectivity, mild reaction conditions, environmentally friendly. frontiersin.orgresearchgate.net
Alcohol Dehydrogenase (ADH)4-Cyclohexyl-2-hydroxybutan-1-oneAccess to specific stereoisomers based on enzyme selection. nih.govnih.gov

Asymmetric and Stereoselective Synthesis of Enantiopure and Diastereopure this compound

The controlled synthesis of specific stereoisomers of this compound is crucial for its application in stereospecific chemical transformations. Methodologies to produce enantiopure and diastereopure forms of this diol are diverse, ranging from catalytic asymmetric reactions to the use of chiral auxiliaries and enzymatic processes. frontiersin.orgresearchgate.net

Enantioselective dihydroxylation of the precursor alkene, 4-cyclohexyl-1-butene, is a direct and powerful method for installing the two adjacent hydroxyl groups with specific stereochemistry. numberanalytics.com The Sharpless Asymmetric Dihydroxylation (SAD) is a preeminent example of such a protocol. numberanalytics.comorganic-chemistry.org

The SAD reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to direct the dihydroxylation to a specific face of the alkene. organic-chemistry.orgwikipedia.org The choice of ligand, either dihydroquinine (DHQ) or dihydroquinidine (DHQD) based, determines which enantiomer of the diol is formed. wikipedia.org Stoichiometric re-oxidants like potassium ferricyanide or N-methylmorpholine N-oxide (NMO) are used to regenerate the osmium tetroxide, allowing it to be used in catalytic quantities. organic-chemistry.org Commercially available pre-packaged reagent mixtures, known as AD-mix-α (containing (DHQ)₂-PHAL) and AD-mix-β (containing (DHQD)₂-PHAL), simplify the experimental procedure and favor the formation of the (R,R)-diol and (S,S)-diol, respectively, from a terminal alkene like 4-cyclohexyl-1-butene. wikipedia.org

The reaction generally proceeds with high enantioselectivity for a wide range of alkenes. wikipedia.org For terminal alkenes, the reaction is often highly regioselective and enantioselective. The reaction is typically carried out under buffered, slightly basic conditions to enhance the reaction rate. organic-chemistry.org

Protocol Catalyst/Reagent Precursor Product Stereochemistry Key Features
Sharpless Asymmetric DihydroxylationOsO₄ (cat.), Chiral Ligand (e.g., (DHQD)₂-PHAL), NMO4-Cyclohexyl-1-buteneEnantiopure (R,R) or (S,S)-diolHigh enantioselectivity, predictable stereochemical outcome based on ligand choice. organic-chemistry.orgwikipedia.org
Manganese-Catalyzed DihydroxylationManganese complex with chiral N₄-donor ligand, OxoneElectron-deficient alkenes (general)cis-diolsProvides an alternative to osmium-based methods, particularly for electron-deficient alkenes. researchgate.net

Diastereoselective reduction of a suitable precursor, such as a hydroxy ketone or a diketone, offers another route to specific diastereomers of this compound. The inherent stereochemistry of the starting material can direct the approach of the reducing agent, leading to the preferential formation of one diastereomer. For instance, the reduction of a chiral α-hydroxy ketone, 4-cyclohexyl-1-hydroxybutan-2-one, can be controlled to favor either the syn or anti diol depending on the reducing agent and reaction conditions. Chelation-controlled reductions, where the reducing agent coordinates to the existing hydroxyl group, often lead to the syn product, while non-chelating conditions may favor the anti product based on steric hindrance (Felkin-Anh model). epfl.ch

Similarly, diastereoselective addition of a nucleophile to a chiral aldehyde or ketone can establish the stereochemistry of the newly formed carbinol center relative to an existing one. For example, the addition of a methyl Grignard reagent to a chiral α-hydroxy aldehyde could be designed to produce a specific diastereomer of the resulting diol. The stereochemical outcome is influenced by factors such as the nature of the protecting group on the existing alcohol and the choice of the nucleophile and solvent. organic-chemistry.org

Reaction Type Precursor Reagent Predominant Product Diastereomer Controlling Factors
Diastereoselective Reduction4-Cyclohexyl-1-hydroxybutan-2-oneChelating reducing agents (e.g., Zn(BH₄)₂)syn-4-Cyclohexylbutane-1,2-diolChelation control
Diastereoselective Reduction4-Cyclohexyl-1-hydroxybutan-2-oneNon-chelating reducing agents (e.g., L-Selectride)anti-4-Cyclohexylbutane-1,2-diolSteric control (Felkin-Anh model)
Diastereoselective AdditionChiral aldehyde (e.g., (R)-2-cyclohexylacetaldehyde)Organometallic reagent (e.g., MeLi)syn or anti diolChelation vs. non-chelation control

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter(s) are created, the auxiliary is removed. This strategy can be applied to the synthesis of this compound by attaching a chiral auxiliary to a precursor molecule and then performing a diastereoselective reaction. researchgate.net

For example, an Evans oxazolidinone auxiliary could be acylated with 4-cyclohexylbutanoic acid. researchgate.net Subsequent enolization and diastereoselective hydroxylation of the enolate would introduce a hydroxyl group with a specific stereochemistry. Reduction of the carbonyl group and cleavage of the auxiliary would then yield an enantiomerically enriched this compound. The stereochemical bias is provided by the steric hindrance of the auxiliary, which directs the approach of the electrophile (in this case, a hydroxylating agent) to one face of the enolate. researchgate.net

Chiral Auxiliary Reaction Sequence Key Stereocontrol Step Advantages
Evans OxazolidinoneAcylation, enolization, diastereoselective hydroxylation, reduction, auxiliary cleavageDiastereoselective hydroxylation of the chiral enolateHigh diastereoselectivity, well-established methodology. researchgate.net
CamphorsultamSimilar to Evans auxiliary approachDiastereoselective reaction on the auxiliary-bound substrateCan provide complementary stereoselectivity to other auxiliaries. wikipedia.org

Dynamic kinetic resolution (DKR) is a powerful technique that allows for the conversion of a racemic mixture into a single enantiomer of a product with a theoretical yield of 100%. wikipedia.org This process combines a fast, reversible racemization of the starting material with a highly enantioselective, irreversible reaction. nih.gov For the synthesis of this compound, a racemic mixture of a precursor, such as 4-cyclohexyl-1-hydroxybutan-2-one, could be subjected to DKR. A ruthenium catalyst could facilitate the racemization of the α-hydroxy ketone, while an enzyme, such as a lipase, selectively catalyzes the reduction of one enantiomer to the corresponding diol. nih.govmdpi.com

Enzymatic methods, in general, offer high enantioselectivity under mild reaction conditions. researchgate.net Lipases can be used for the kinetic resolution of racemic this compound through enantioselective acylation. In this process, the enzyme selectively acylates one enantiomer of the diol, allowing for the separation of the acylated product from the unreacted enantiomer. While the maximum yield for a single enantiomer in a standard kinetic resolution is 50%, this method can be highly effective in producing enantiopure materials. mdpi.com

Method Precursor/Substrate Catalyst/Enzyme Process Key Advantage
Dynamic Kinetic ResolutionRacemic 4-cyclohexyl-1-hydroxybutan-2-oneRuthenium catalyst and LipaseRacemization of the ketone coupled with enantioselective enzymatic reductionTheoretical 100% yield of a single enantiomer. wikipedia.org
Enzymatic Kinetic ResolutionRacemic this compoundLipaseEnantioselective acylation of one diol enantiomerHigh enantioselectivity, mild reaction conditions. mdpi.com

Mechanistic Elucidation of Key Synthetic Transformations

Understanding the mechanisms of the key synthetic transformations is crucial for optimizing reaction conditions and predicting stereochemical outcomes.

In the Sharpless Asymmetric Dihydroxylation , the reaction is believed to proceed through a [3+2] cycloaddition of the alkene to the osmium tetroxide-chiral ligand complex, forming a five-membered osmate ester intermediate. wikipedia.org This intermediate is then hydrolyzed to release the diol and the reduced osmium species. The chiral ligand creates a binding pocket that differentiates between the two prochiral faces of the alkene, leading to the observed enantioselectivity. organic-chemistry.org

For diastereoselective reductions of α-hydroxy ketones, the mechanism depends on whether it is chelation-controlled or not. In a chelation-controlled reduction, the metal ion of the reducing agent coordinates to both the carbonyl oxygen and the hydroxyl oxygen, forming a rigid cyclic intermediate. The hydride is then delivered to the less hindered face of the carbonyl group. In non-chelation controlled reductions, the Felkin-Anh model often predicts the stereochemical outcome, where the nucleophile attacks the carbonyl group from the face opposite to the largest substituent at the α-carbon. epfl.ch

The stereocontrol in chiral auxiliary-mediated reactions arises from the steric hindrance imposed by the auxiliary, which blocks one face of the reactive intermediate (e.g., an enolate). This forces the incoming electrophile to attack from the less hindered face, leading to a high degree of diastereoselectivity. researchgate.net

In Dynamic Kinetic Resolution , the mechanism involves two competing catalytic cycles. One catalyst, typically a transition metal complex, is responsible for the rapid epimerization of the stereocenter in the starting material. nih.gov The second catalyst, often an enzyme, selectively reacts with one of the enantiomers in a kinetically controlled and irreversible step. The efficiency of the DKR process depends on the relative rates of racemization and the enantioselective reaction. wikipedia.org

Stereochemical Features and Conformational Landscape of 4 Cyclohexylbutane 1,2 Diol

Analysis of Enantiomeric and Diastereomeric Forms

The structure of 4-cyclohexylbutane-1,2-diol contains two chiral centers, at the C1 and C2 positions of the butane (B89635) chain. The presence of two stereocenters means that the molecule can exist in a maximum of 2² = 4 stereoisomers. libretexts.org These stereoisomers consist of two pairs of enantiomers.

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. oregonstate.edumasterorganicchemistry.com For this compound, the (1R, 2R) and (1S, 2S) forms are one enantiomeric pair, while the (1R, 2S) and (1S, 2R) forms constitute the other. Enantiomers share identical physical properties such as melting point, boiling point, and density, but they rotate plane-polarized light in equal but opposite directions. uomustansiriyah.edu.iq

Diastereomers are stereoisomers that are not mirror images of each other. oregonstate.edumasterorganicchemistry.com In the case of this compound, any stereoisomer is a diastereomer of any other stereoisomer that is not its enantiomer. For example, the (1R, 2R) isomer is a diastereomer of both the (1R, 2S) and (1S, 2R) isomers. Unlike enantiomers, diastereomers have different physical properties. uomustansiriyah.edu.iq

A mixture containing equal amounts of two enantiomers is known as a racemic mixture and is optically inactive. uomustansiriyah.edu.iq

Table 1: Possible Stereoisomers of this compound

ConfigurationRelationship to (1R, 2R)
(1R, 2R)Identical
(1S, 2S)Enantiomer
(1R, 2S)Diastereomer
(1S, 2R)Diastereomer

Methods for Chiral Purity Determination in this compound (Excluding basic compound identification)

Determining the enantiomeric purity, or enantiomeric excess (ee), of a chiral compound like this compound is crucial in many chemical applications. Several advanced methods beyond basic compound identification are employed for this purpose.

One common technique is Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents (CDAs). nih.gov The diol is reacted with a chiral agent to form two diastereomeric products. Since diastereomers have different physical and spectral properties, their respective signals in the NMR spectrum will be distinct, allowing for quantification. nih.govresearchgate.net For instance, chiral boric acids have been shown to be effective CDAs for diols, as they readily form stable cyclic esters, leading to significant chemical shift differences (ΔΔδ) in the ¹H NMR spectrum. nih.gov A newer, bridged boric acid has been developed that serves as an excellent CDA for the enantiodiscrimination of various diols, with large, easily discernible split signals. nih.gov

Capillary Electrophoresis (CE) is another powerful technique for chiral separations. mdpi.com By adding a chiral selector to the background electrolyte, the enantiomers of this compound will exhibit different mobilities, leading to their separation. Cyclodextrins are commonly used as chiral selectors in CE for the analysis of pharmaceutical compounds. mdpi.com

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are also widely used. The enantiomers of the diol interact differently with the chiral stationary phase, resulting in different retention times and thus, separation.

Table 2: Advanced Methods for Chiral Purity Determination

MethodPrincipleCommon Reagents/Phases
Chiral NMR SpectroscopyFormation of diastereomers with a chiral derivatizing agent, leading to distinct NMR signals.Chiral Boric Acids, α-methoxy-α-phenylacetic acid (MPA) nih.govresearchgate.net
Chiral Capillary ElectrophoresisDifferential migration of enantiomers in an electric field due to interaction with a chiral selector.Cyclodextrins mdpi.com
Chiral HPLC/GCDifferential interaction of enantiomers with a chiral stationary phase, leading to separation.Various proprietary chiral stationary phases

Conformational Analysis and Energy Profiling

Rotational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. iitk.ac.in For the butane-1,2-diol portion of the molecule, rotation around the C1-C2 and C2-C3 bonds leads to various staggered and eclipsed conformations.

The cyclohexane (B81311) ring typically adopts a stable chair conformation to minimize angle and torsional strain. The cyclohexyl group can be oriented either equatorially or axially relative to the butane chain. Generally, conformers with bulky substituents in the equatorial position are more stable. researchgate.net

Computational methods, such as molecular mechanics (MM) and ab initio calculations, are often used to determine the relative energies of different conformers and identify the most stable ones. rsc.org For similar diol systems, studies have shown that gauche conformations are often more stable than anti conformations due to the potential for intramolecular hydrogen bonding. scribd.com

Intramolecular hydrogen bonding plays a significant role in stabilizing certain conformations of 1,2-diols. doubtnut.comrsc.org In this compound, a hydrogen bond can form between the hydrogen of one hydroxyl group and the oxygen of the other.

Chemical Transformations and Derivatization of 4 Cyclohexylbutane 1,2 Diol

Regioselective and Chemoselective Functionalization of Hydroxyl Groups

The presence of a primary and a secondary hydroxyl group in 4-cyclohexylbutane-1,2-diol allows for the possibility of regioselective reactions, where one hydroxyl group reacts preferentially over the other. Chemoselectivity, the preferential reaction of a reagent with one functional group over others, is also a key consideration in the transformation of this diol. chromforum.org

Generally, the primary hydroxyl group is more sterically accessible and therefore more reactive towards many reagents compared to the secondary hydroxyl group. rsc.org However, the specific reaction conditions, including the choice of catalyst, solvent, and temperature, can be manipulated to favor the functionalization of the secondary hydroxyl group.

Etherification:

The conversion of the hydroxyl groups of this compound to ethers is a common transformation. The synthesis of hindered ethers can be challenging, but various methods have been developed to facilitate this reaction. researchgate.netchemrxiv.org For a diol like this compound, partial etherification to form a monoether is often desired. Under basic conditions, the more acidic primary alcohol can be selectively deprotonated and subsequently alkylated.

Esterification:

Esterification of this compound can be achieved by reacting it with carboxylic acids, acyl chlorides, or acid anhydrides. chemguide.co.uk Similar to etherification, the primary hydroxyl group is generally more reactive. However, catalysts can be employed to control the selectivity. For instance, certain enzyme catalysts or organocatalysts can facilitate the selective acylation of either the primary or secondary hydroxyl group. organic-chemistry.org The classic Fischer esterification, using a carboxylic acid and a strong acid catalyst, is a common method, though it is a reversible reaction. chemguide.co.ukchegg.com The use of more reactive acylating agents like acyl chlorides or anhydrides can lead to higher yields and can be performed under milder conditions. chemguide.co.ukrug.nl

Table 1: Illustrative Conditions for Selective Etherification and Esterification of a Primary/Secondary Diol

TransformationReagentCatalyst/ConditionsExpected Major Product
Monoetherification Alkyl halide (e.g., Benzyl bromide)Sodium hydride (NaH) in an aprotic solvent (e.g., THF), low temperature1-O-alkyl-4-cyclohexylbutane-1,2-diol
Monoesterification Acyl chloride (e.g., Acetyl chloride)Pyridine, low temperature1-O-acetyl-4-cyclohexylbutane-1,2-diol
Diesterification Excess acyl chloridePyridine or other base1,2-di-O-acetyl-4-cyclohexylbutane-1,2-diol
Enzymatic Esterification Carboxylic acidLipaseRegioselective esterification (primary or secondary)

Formation of Cyclic Derivatives (e.g., Acetals, Ketals)

The 1,2-diol functionality of this compound allows for the formation of five-membered cyclic derivatives when reacted with aldehydes or ketones in the presence of an acid catalyst. organicchemistrytutor.comlibretexts.org This reaction leads to the formation of cyclic acetals or ketals, respectively. The formation of these cyclic derivatives is a reversible process and is often used as a protecting group strategy in multi-step syntheses to mask the diol functionality. numberanalytics.com The reaction is typically driven to completion by removing the water formed during the reaction, for example, by using a Dean-Stark apparatus. libretexts.org

The reaction involves the protonation of the carbonyl group of the aldehyde or ketone, followed by nucleophilic attack by one of the hydroxyl groups of the diol to form a hemiacetal intermediate. numberanalytics.com Subsequent protonation of the hemiacetal's hydroxyl group and elimination of water leads to an oxocarbenium ion, which is then attacked by the second hydroxyl group of the diol to form the cyclic acetal (B89532). youtube.com

Table 2: Formation of Cyclic Derivatives from this compound

ReactantCatalystProduct
AcetoneAcid catalyst (e.g., p-toluenesulfonic acid)2,2-dimethyl-4-(2-cyclohexylethyl)-1,3-dioxolane
BenzaldehydeAcid catalyst (e.g., H₂SO₄)2-phenyl-4-(2-cyclohexylethyl)-1,3-dioxolane

Reactivity Studies and Derivatization Strategies for Analytical Purposes

For the analysis of this compound, particularly in complex matrices, derivatization is often necessary to improve its volatility and thermal stability for gas chromatography (GC) analysis, or to enhance its ionization efficiency for mass spectrometry (MS) detection. gcms.cz

Common derivatization strategies for vicinal diols include:

Silylation: This is a widely used method where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers by reacting the diol with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or 1-trimethylsilylimidazole. chromforum.orgresearchgate.net Silylation reduces the polarity of the diol and increases its volatility. gcms.cz

Formation of Boronate Esters: Vicinal diols react with boronic acids to form stable cyclic boronate esters. mdpi.comacs.org This reaction is highly specific for the 1,2-diol moiety. By using a boronic acid containing a specific tag (e.g., a bromine atom or a fluorescent group), the sensitivity and selectivity of detection by MS or fluorescence spectroscopy can be significantly enhanced. mdpi.comnih.gov For example, 6-bromo-3-pyridinylboronic acid (BPBA) can be used for sensitive LC-MS analysis. mdpi.com

Acylation: As mentioned earlier, esterification with reagents like heptafluorobutyrylimidazole (HFBI) can be used to create derivatives with good electron-capturing properties, which is beneficial for detection by electron capture detection (ECD) in GC. nih.gov

Formation of Cyclic Acetals/Ketals: The reaction with ketones, such as 4-heptanone, can be used to form cyclic derivatives that are amenable to GC-MS analysis. nih.gov

The choice of derivatization reagent depends on the analytical technique being used and the specific requirements of the analysis, such as sensitivity and selectivity.

Table 3: Common Derivatization Reactions for Analytical Purposes

Derivatization MethodReagentPurposeAnalytical Technique
SilylationN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Increase volatility and thermal stabilityGC-MS
Boronate Ester FormationPhenylboronic acidSelective derivatization of vicinal diolsGC-MS, LC-MS
AcylationHeptafluorobutyrylimidazole (HFBI)Enhance electron capture propertiesGC-ECD
Ketal Formation4-HeptanoneForm stable cyclic derivativeGC-MS

Applications of 4 Cyclohexylbutane 1,2 Diol in Advanced Organic Synthesis

Utilization as a Chiral Building Block in Complex Molecule Construction

Chiral building blocks are chemical compounds that possess one or more stereocenters and are incorporated into the synthesis of larger, more complex target molecules. They are invaluable intermediates in the creation of natural products and pharmaceuticals, where specific stereochemistry is often crucial for biological activity. 4-Cyclohexylbutane-1,2-diol fits this role adeptly, with its vicinal diol functionality providing a reactive handle for a variety of chemical transformations, while its inherent chirality can direct the stereochemical outcome of subsequent reactions.

The total synthesis of natural products, the complete chemical synthesis of complex molecules from simple precursors, often relies on a strategy of piecing together well-defined fragments. sci-hub.se Chiral diols are frequently employed as starting materials or key intermediates in these synthetic campaigns. uwindsor.ca

Conceptually, this compound serves as an ideal starting point for natural product synthesis for several reasons:

Stereochemical Control : The pre-existing stereocenters at the C1 and C2 positions of the diol can be used to establish the stereochemistry of new chiral centers created during the synthesis. This is a fundamental principle of asymmetric synthesis, where existing chirality is used to influence the formation of new stereogenic centers. mdpi.com

Structural Framework : The four-carbon chain of the diol provides a basic scaffold that can be elaborated and extended. The cyclohexyl group can either be a required structural component of the final natural product or serve as a bulky directing group that influences the conformation and reactivity of the molecule during synthesis.

Versatile Handle : The 1,2-diol is a versatile functional group that can be transformed into other key functionalities, such as epoxides or aldehydes, through well-established chemical reactions. For instance, oxidative cleavage of the diol can yield aldehydes, which are precursors to a vast array of other molecular structures. mdpi.com

The synthesis of macrolide antibiotics, for example, often involves the assembly of fragments containing multiple stereocenters, many of which are derived from chiral alcohol or diol precursors. york.ac.uk

Advanced chemical intermediates are molecules that serve as stepping stones in multi-step synthetic sequences, bridging the gap between basic starting materials and the final target compound. acints.com The functional group versatility of this compound makes it an excellent precursor for a variety of such intermediates. The vicinal diol moiety can undergo several key transformations to generate other useful functional groups.

Below is a table outlining potential transformations of the diol functionality to create advanced intermediates.

Reaction Type Reagents Resulting Functional Group Significance
Oxidative CleavageSodium periodate (B1199274) (NaIO₄)Aldehyde(s)Precursors for C-C bond formation (e.g., Wittig, aldol (B89426) reactions)
ProtectionAcetone, acid catalystAcetal (B89532) (Isopropylidene ketal)Masks the diol during reactions at other sites
TosylationTosyl chloride, pyridineDitosylateConverts hydroxyls into good leaving groups for substitution
EpoxidationTosylation followed by baseEpoxideA versatile electrophile for ring-opening reactions
OxidationPCC or Swern oxidationα-Hydroxy ketone or diketoneKey structural motifs in various organic molecules

These transformations demonstrate how this compound can be a starting point for a divergent synthesis strategy, where a single chiral precursor gives rise to multiple advanced intermediates for various synthetic goals.

Role as a Chiral Auxiliary in Asymmetric Reactions

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. york.ac.ukwikipedia.org After the reaction, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a cornerstone of asymmetric synthesis, allowing for the creation of specific stereoisomers. uwindsor.ca

Conceptually, this compound can be adapted for use as a chiral auxiliary. The process would typically involve:

Attachment : The diol is reacted with the substrate molecule to form a chiral adduct. For example, it could react with a ketone or an acid chloride to form a chiral acetal or ester, respectively.

Stereoselective Reaction : The chiral auxiliary, now part of the substrate, creates a sterically and electronically biased environment. This bias directs an incoming reagent to attack from a specific face of the molecule, leading to the formation of one diastereomer in preference to others. This principle is famously demonstrated by Evans oxazolidinone auxiliaries in asymmetric alkylation and aldol reactions. researchgate.net

Cleavage : After the desired stereocenter has been created, the auxiliary is chemically cleaved from the product, releasing the enantiomerically enriched target molecule.

The bulky cyclohexyl group on the this compound backbone would be expected to provide significant steric hindrance, effectively shielding one face of the reactive center and enhancing the level of stereocontrol.

Development as a Ligand Precursor in Catalysis

In asymmetric catalysis, a small amount of a chiral catalyst is used to generate large quantities of a chiral product. These catalysts typically consist of a metal center bound to a chiral organic molecule known as a ligand. Chiral diols are common and effective precursors for synthesizing a wide variety of chiral ligands.

This compound is a suitable candidate for development into a chiral ligand. The two hydroxyl groups provide reactive sites for the introduction of donor atoms, such as phosphorus or nitrogen, which can coordinate to a transition metal. For example, the diol can be converted into a chiral diphosphine or diphosphinite ligand. The synthetic process generally involves converting the hydroxyl groups into better leaving groups (like tosylates) followed by substitution with a phosphide (B1233454) reagent.

The resulting bidentate ligand would possess a chiral backbone derived directly from the diol. When this ligand coordinates to a metal (e.g., rhodium, ruthenium, or palladium), it creates a chiral catalytic environment. This chiral catalyst can then be used to mediate reactions such as asymmetric hydrogenation or hydroformylation, transferring its chirality to the product with high efficiency. The cyclohexyl group would be positioned on the periphery of the ligand, influencing the size and shape of the "chiral pocket" around the metal center, which is a critical factor in achieving high enantioselectivity.

Integration into Polymer Synthesis and Materials Design (Conceptual, no physical properties)

Diols are fundamental monomers in the synthesis of important classes of polymers, most notably polyesters and polycarbonates. rsc.orgresearchgate.net The properties of these polymers can be tuned by altering the chemical structure of the diol and diacid/dicarbonate monomers used in their production. researchgate.net Cycloaliphatic diols, such as 1,4-cyclohexanedimethanol (B133615) (CHDM), are known to impart desirable characteristics like enhanced thermal stability to polyesters. researchgate.net

Conceptually, this compound can be integrated as a specialty monomer in polymer design. Through polycondensation reactions with various dicarboxylic acids or their derivatives, it can form novel polyesters. The structure of the resulting polymer would be directly influenced by the diol's unique features:

Asymmetric Backbone : The chirality of the diol would be incorporated into the polymer chain, potentially leading to materials with unique chiroptical properties.

Rigidity and Spacing : The bulky cyclohexyl group would act as a large, rigid pendant group attached to the polymer backbone. This would restrict chain rotation and prevent efficient chain packing, likely resulting in amorphous polymers.

The table below illustrates the conceptual structures of polyesters that could be synthesized from this compound and common diacids.

Diacid Monomer Resulting Polymer Class Conceptual Structural Feature
Terephthalic AcidAromatic PolyesterRigid aromatic units alternating with the chiral, cycloalkyl-substituted diol unit.
Adipic AcidAliphatic PolyesterFlexible aliphatic chains connecting the chiral diol units.
2,5-Furandicarboxylic AcidBio-based Furanic PolyesterHeterocyclic aromatic furan (B31954) rings in the polymer backbone.

The incorporation of this compound into polymer chains provides a conceptual route to novel materials where stereochemistry and bulky side groups can be used to control the macromolecular architecture.

Advanced Spectroscopic and Computational Elucidation of 4 Cyclohexylbutane 1,2 Diol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule in solution. For 4-cyclohexylbutane-1,2-diol, ¹H and ¹³C NMR provide essential information about the chemical environment, connectivity, and stereochemistry of the nuclei.

In the ¹H NMR spectrum, protons in different chemical environments will resonate at distinct chemical shifts. The protons on the cyclohexyl ring would appear as a series of complex multiplets in the upfield region (typically 1.0-1.8 ppm). The protons of the butane (B89635) chain would be more deshielded, with the methine proton at C2 (adjacent to a hydroxyl group) and the methylene (B1212753) protons at C1 (also adjacent to a hydroxyl group) appearing further downfield (typically 3.4-3.8 ppm).

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbons of the cyclohexyl ring would resonate in the typical alkane region (25-45 ppm). The carbons bearing the hydroxyl groups (C1 and C2) would be significantly deshielded, appearing in the 65-75 ppm range. oregonstate.edu

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Predicted values are based on standard chemical shift ranges and data from analogous structures like cyclohexanol (B46403) and various butanediols. Actual values may vary based on solvent and experimental conditions. illinois.edursc.orgchemicalbook.comsigmaaldrich.comwisc.edu

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 (-CH₂OH)~3.4 - 3.6 (2H, m)~66 - 70
C2 (-CHOH-)~3.6 - 3.8 (1H, m)~72 - 76
C3 (-CH₂-)~1.4 - 1.6 (2H, m)~32 - 36
C4 (-CH₂-)~1.2 - 1.4 (2H, m)~34 - 38
C5 (Cyclohexyl-CH)~1.6 - 1.8 (1H, m)~37 - 41
C6, C10 (Cyclohexyl-CH₂)~1.6 - 1.8 (4H, m)~33 - 35
C7, C9 (Cyclohexyl-CH₂)~1.1 - 1.3 (4H, m)~26 - 28
C8 (Cyclohexyl-CH₂)~1.1 - 1.3 (2H, m)~25 - 27
OH (C1, C2)Variable (Broad, 2H)-

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between nuclei. huji.ac.illibretexts.orgemory.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, typically through two or three bonds. libretexts.org For this compound, COSY would show correlations between the proton on C2 and the protons on C1 and C3. It would also map out the entire coupling network within the cyclohexane (B81311) ring, confirming its structure.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded ¹H and ¹³C nuclei. libretexts.org It allows for the unambiguous assignment of each proton signal to its attached carbon. For example, the proton signal at ~3.6-3.8 ppm would show a cross-peak with the carbon signal at ~72-76 ppm, confirming their assignment to the C2 position.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between ¹H and ¹³C nuclei, typically over two to three bonds. HMBC is crucial for connecting different spin systems. It would show correlations between the C1 protons and carbons C2 and C3, and between the cyclohexyl protons and the carbons of the butane chain (e.g., C4 protons to C5), thus linking the two major fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This is particularly useful for determining relative stereochemistry and conformational preferences. For example, NOE correlations between specific protons on the cyclohexane ring and the butane chain could help define the preferred rotational conformation around the C4-C5 bond.

Stereochemical Elucidation via Advanced NMR Methods (e.g., Mosher's method, chemical shift anisotropy)

Determining the absolute configuration of the stereogenic center at C2 requires a chiral derivatizing agent. Mosher's method is a well-established technique for this purpose. umn.edu The diol is esterified with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters. umn.eduresearchgate.netresearchgate.net By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral ester, the absolute configuration can be deduced. nih.govresearchgate.net Protons on one side of the MTPA plane in the preferred conformation will experience shielding (negative Δδ), while those on the other side will be deshielded (positive Δδ). umn.edu This analysis would be applied to the protons at C1, C3, and C4 to assign the absolute stereochemistry at C2. researchgate.netnih.gov

Chemical shift anisotropy (CSA) refers to the orientation-dependent nature of the chemical shift. While primarily a solid-state NMR phenomenon, its effects can sometimes be observed in solution and can be influenced by the local stereochemical environment, although it is less commonly used for routine stereochemical determination compared to methods like Mosher's.

Vibrational Spectroscopy (IR, Raman) for Specific Functional Group Environment Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. researchgate.net

IR Spectroscopy: In the IR spectrum of this compound, a strong, broad absorption band would be expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibrations of the two hydroxyl groups. The broadness indicates hydrogen bonding. C-H stretching vibrations of the sp³ hybridized carbons of the cyclohexane and butane moieties would appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The C-O stretching vibrations would be observed in the 1000-1200 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. aps.orgaps.org The spectrum would be dominated by strong signals for the C-H and C-C vibrations of the hydrocarbon backbone. The symmetric C-C stretching of the cyclohexane ring would give a characteristic strong peak. researchgate.netnih.gov The O-H stretch is typically weak in Raman spectra. The complementarity of IR and Raman is useful; for instance, highly symmetric vibrations that are weak in the IR spectrum are often strong in the Raman spectrum.

Predicted Vibrational Frequencies for this compound

Vibrational Mode Technique Expected Wavenumber (cm⁻¹) Intensity
O-H StretchIR3200 - 3600Strong, Broad
C-H Stretch (sp³)IR, Raman2850 - 2960Strong
CH₂ BendIR~1450 - 1470Medium
C-O StretchIR1000 - 1200Strong
C-C StretchRaman800 - 1200Medium-Strong

Mass Spectrometry for Fragmentation Pattern Analysis and Derivatization Confirmation

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound (MW = 172.26 g/mol ), the molecular ion peak (M⁺) at m/z 172 might be weak or absent in an electron ionization (EI) spectrum due to facile fragmentation. nih.gov

Common fragmentation pathways for alcohols include:

Dehydration: Loss of a water molecule (H₂O, 18 Da) would lead to a fragment ion at m/z 154 (M-18).

Alpha-Cleavage: Cleavage of the C-C bond adjacent to an oxygen atom is a common pathway for alcohols. umn.edu For this compound, cleavage between C1 and C2 would yield a [CH₂OH]⁺ fragment (m/z 31) or a larger fragment. Cleavage between C2 and C3 is particularly likely, which would result in a resonance-stabilized fragment ion [CH(OH)CH₂OH]⁺ at m/z 61 or a fragment containing the cyclohexyl group.

Loss of the Cyclohexyl Group: Cleavage of the C4-C5 bond could result in the loss of a cyclohexyl radical (83 Da) or cyclohexene (B86901) (82 Da), leading to significant ions in the spectrum. The base peak could correspond to the stable cyclohexyl cation at m/z 83.

Analysis of long-chain diols often shows characteristic ions related to the diol portion of the molecule. nih.govnih.gov Derivatization, for instance by silylation (e.g., with BSTFA), is often used to increase volatility and produce a more prominent molecular ion for GC-MS analysis. pnas.org

Predicted Key Mass Fragments for this compound (EI-MS)

m/z Value Proposed Fragment Identity Fragmentation Pathway
172[C₁₀H₂₀O₂]⁺Molecular Ion (M⁺)
154[C₁₀H₁₈O]⁺·Dehydration (Loss of H₂O)
83[C₆H₁₁]⁺Cyclohexyl cation
61[C₂H₅O₂]⁺Cleavage between C2-C3
31[CH₃O]⁺Cleavage between C1-C2

X-ray Crystallography for Solid-State Stereochemistry and Conformational Studies

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. It provides unambiguous information on bond lengths, bond angles, and, crucially, the relative and absolute stereochemistry of all chiral centers.

To perform this analysis, a single, high-quality crystal of this compound would be required. If obtained, diffraction data would reveal the precise conformation adopted by the molecule in the crystal lattice, including the torsion angles of the butane chain and the chair conformation of the cyclohexane ring. For chiral crystals, anomalous dispersion techniques can be used to determine the absolute configuration without the need for a chiral derivatizing agent, thus providing an independent confirmation of results from methods like Mosher's ester analysis. Currently, there is no publicly available crystal structure for this compound.

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful predictive tools that complement experimental data. acs.orgyoutube.comsigmaaldrich.comyoutube.com

Conformational Analysis: The flexible butane chain and the cyclohexane ring can adopt multiple conformations. DFT calculations can be used to perform a conformational search to identify the lowest energy (most stable) conformers of this compound. acs.orgacs.orgpearson.com Intramolecular hydrogen bonding between the two hydroxyl groups is expected to play a significant role in determining the preferred conformation, likely favoring a gauche arrangement of the O-C-C-O dihedral angle. acs.orgpearson.com

Spectroscopic Prediction: DFT methods can accurately predict spectroscopic properties. Calculated NMR chemical shifts and coupling constants can be compared with experimental data to aid in spectral assignment and validate a proposed structure. youtube.com Similarly, calculated vibrational frequencies can be correlated with experimental IR and Raman spectra to provide a detailed assignment of the observed bands. sigmaaldrich.com

Thermodynamic Properties: These calculations can also provide thermodynamic data such as the relative energies of different stereoisomers and conformers, offering insight into their relative populations at equilibrium. sigmaaldrich.com

By combining these advanced spectroscopic and computational methods, a complete and unambiguous structural and stereochemical picture of this compound can be achieved.

Conformational Energy Landscape Analysis

The conformational flexibility of this compound is primarily governed by the rotation around the C1-C2, C2-C3, and C3-C4 bonds of the butane chain, as well as the orientation of the cyclohexyl ring and the hydroxyl groups. A systematic computational approach is essential to navigate this complexity and identify the most stable conformers.

A plausible initial step in this analysis would involve a molecular mechanics-based conformational search, for instance, using the MMFF94 force field. This allows for a rapid exploration of the vast conformational space to identify a set of low-energy candidate structures. Subsequently, these initial geometries would be subjected to a more rigorous optimization using Density Functional Theory (DFT), a quantum mechanical method that provides a more accurate description of electronic effects. A common and effective choice of methodology would be the B3LYP functional combined with a Pople-style basis set such as 6-31G(d).

The relative energies of the optimized conformers would then be calculated at a higher level of theory, for instance, by employing a larger basis set like 6-311++G(d,p) and including corrections for dispersion forces, to yield a more accurate representation of their thermodynamic stabilities. A key feature to investigate in the conformational analysis of 1,2-diols is the potential for intramolecular hydrogen bonding between the two hydroxyl groups. The presence and strength of such bonds can significantly influence the relative stability of different conformers. nih.gov

Hypothetical Relative Energies of Stable Conformers of this compound

ConformerDihedral Angle (H-O-C1-C2)Dihedral Angle (O-C1-C2-O)Intramolecular H-bondRelative Energy (kcal/mol)
A60°65°Yes0.00
B180°70°No1.25
C60°180°No2.10
D180°180°No3.50

This table presents hypothetical data for illustrative purposes.

The transition states connecting these stable conformers could be located using techniques such as synchronous transit-guided quasi-Newton (STQN) methods. The calculation of the energy barriers between conformers would complete the picture of the conformational energy landscape, providing insights into the dynamics of the molecule at different temperatures.

Prediction of Spectroscopic Parameters and Validation

Once the lowest energy conformer of this compound is identified, its spectroscopic parameters can be predicted computationally and, in a real-world scenario, validated against experimental data.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, has proven to be highly effective for this purpose. nih.govresearchgate.net The magnetic shielding tensors for each nucleus in the lowest energy conformer would be calculated, and the chemical shifts would be obtained by referencing these values to a standard, such as tetramethylsilane (B1202638) (TMS). The inclusion of solvent effects, either implicitly through a polarizable continuum model (PCM) or explicitly by modeling solute-solvent clusters, can further improve the accuracy of the predictions. nih.gov

Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-H3.45, 3.6567.2
C2-H3.8073.5
C3-H₂1.45, 1.5534.8
C4-H₂1.60, 1.7033.1
Cyclohexyl-H0.90 - 1.8026.0, 26.2, 35.7
O-H2.5 (variable)-

This table presents hypothetical data for illustrative purposes. Chemical shifts are referenced to TMS.

Vibrational Spectroscopy: The infrared (IR) spectrum of this compound can also be predicted from the computationally determined structure. The vibrational frequencies and their corresponding intensities are obtained from the second derivatives of the energy with respect to the atomic coordinates. The calculated harmonic frequencies are known to be systematically higher than the experimental values, and thus, a scaling factor is often applied to improve the agreement with experimental data. The predicted IR spectrum would show characteristic bands for the O-H stretching vibrations (both free and hydrogen-bonded), C-H stretching vibrations of the alkyl chain and cyclohexyl ring, and C-O stretching vibrations.

Reaction Mechanism Modeling for Synthesis and Transformation Pathways

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions, allowing for the study of transient species such as transition states that are often difficult to observe experimentally.

Synthesis Pathway: A plausible synthetic route to this compound is the syn-dihydroxylation of 4-cyclohexyl-1-butene using an oxidizing agent like osmium tetroxide (OsO₄). libretexts.orgmasterorganicchemistry.comlibretexts.org The mechanism of this reaction can be modeled computationally to understand its stereoselectivity. The initial step involves the concerted [3+2] cycloaddition of OsO₄ to the double bond, forming a cyclic osmate ester intermediate. acs.org The transition state for this step can be located, and its energy will determine the activation barrier for the reaction. Subsequent hydrolysis of the osmate ester would yield the syn-diol.

Transformation Pathway: 1,2-diols are known to undergo acid-catalyzed rearrangement reactions, such as the pinacol (B44631) rearrangement. masterorganicchemistry.comwikipedia.orgbyjus.com In the case of this compound, treatment with a strong acid could lead to the protonation of one of the hydroxyl groups, followed by the loss of a water molecule to form a carbocation. A subsequent 1,2-hydride or 1,2-alkyl shift would lead to a more stable carbocation, which upon deprotonation of the remaining hydroxyl group, would yield a ketone or an aldehyde. Computational modeling can be employed to evaluate the relative activation barriers for the different possible migration pathways (hydride vs. alkyl shift) and thus predict the major product of the rearrangement. A theoretical study could evaluate both concerted and stepwise pathways for the pinacol rearrangement, proposing the most likely mechanism based on the calculated energy profiles. acs.org

Hypothetical Reaction Coordinate Diagram for the Synthesis of this compound

A reaction coordinate diagram for the osmium tetroxide-mediated dihydroxylation of 4-cyclohexyl-1-butene would illustrate the energy changes as the reactants are converted to products through the transition state and the osmate ester intermediate. The diagram would show the reactants (4-cyclohexyl-1-butene and OsO₄) at a certain energy level, proceeding through a higher energy transition state for the cycloaddition, leading to the formation of the more stable osmate ester intermediate. A second, lower energy transition state would represent the hydrolysis step, ultimately leading to the final products, this compound and the regenerated osmium species.

Future Research Directions and Emerging Paradigms for 4 Cyclohexylbutane 1,2 Diol

Innovations in Sustainable and Green Synthetic Methodologies

The future synthesis of 4-Cyclohexylbutane-1,2-diol is poised to be heavily influenced by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of safer, renewable materials. nih.gov Current industrial syntheses of related diols often rely on multi-step processes that may involve hazardous reagents and generate significant waste. chemistryjournals.net A key area of innovation lies in developing catalytic processes that improve atom economy and utilize environmentally benign solvents. nih.govchemistryjournals.net

Future research will likely focus on the direct dihydroxylation of 4-cyclohexyl-1-butene using green oxidants like hydrogen peroxide. This approach, particularly when performed in safer solvents such as water or ionic liquids, presents a significant improvement over traditional methods. chemistryjournals.netresearchgate.net The use of techniques like microwave-assisted synthesis could further enhance these processes by drastically reducing reaction times and energy consumption compared to conventional heating methods. chemistryjournals.net Biocatalysis, employing enzymes like lipases, offers another promising green alternative, potentially enabling highly selective transformations under mild conditions. chemistryjournals.net The development of such green routes is exemplified by modernized syntheses of common chemicals like ibuprofen, which now use catalytic processes to minimize waste. chemistryjournals.net

Exploration of Novel Catalytic Systems and Ligand Scaffolds

The development of advanced catalytic systems is crucial for the efficient and selective synthesis of this compound. The presence of two adjacent stereocenters in the molecule necessitates precise control over stereochemistry, a challenge that can be addressed through asymmetric catalysis. Future research is expected to explore novel catalysts that can provide high yields and enantioselectivity.

Heterogeneous catalysts, such as zeolites, are attractive options due to their stability and ease of recovery and reuse. researchgate.net For instance, H-ZSM-5 has been shown to be an effective and reusable catalyst for the hydrolysis of cyclohexene (B86901) oxide to 1,2-cyclohexanediol (B165007) under mild conditions. researchgate.net For syntheses starting from unsaturated precursors, supported metal nanocatalysts, like palladium modified with Schiff bases, have demonstrated high conversion and selectivity in the hydrogenation of alkynes to alkenes, a key step in producing unsaturated diols. chemicalbook.com

A significant area of exploration will be the design of sophisticated ligand scaffolds for homogeneous metal catalysts. These ligands can fine-tune the electronic and steric properties of the catalyst's active site, thereby controlling the reaction's outcome. The development of chiral ligands is particularly important for asymmetric dihydroxylation, enabling the synthesis of specific stereoisomers of this compound. This targeted approach allows for the production of enantiomerically pure compounds, which are highly valuable as precursors in the synthesis of complex molecules.

Advanced Applications in Targeted Synthesis and Functional Materials

While specific applications for this compound are not yet widely documented, its molecular structure—a chiral 1,2-diol functional group attached to a bulky, hydrophobic cyclohexyl moiety—suggests significant potential as a versatile synthon in targeted synthesis and as a building block for functional materials. researchgate.net The 1,2-diol group is a valuable functional handle that can be readily converted into other functionalities, such as epoxides or aldehydes, or used as a protecting group for other parts of a molecule during a complex synthesis.

In targeted synthesis, enantiomerically pure this compound could serve as a key chiral building block for the construction of biologically active molecules and pharmaceuticals. mdpi.com Its defined stereochemistry can be transferred to a larger target molecule, which is often critical for its biological function.

In the realm of functional materials, the compound could be utilized as a monomer for creating specialty polymers. The incorporation of the cyclohexyl group would impart unique properties to a polymer backbone, such as increased rigidity, thermal stability, and hydrophobicity. These characteristics are desirable in the development of advanced engineering plastics, high-performance coatings, and functional fluids. Furthermore, the specific geometry and chirality of the molecule could be exploited in the design of liquid crystals or other materials where molecular shape dictates macroscopic properties.

Integration with Computational Chemistry and Artificial Intelligence for Predictive Synthesis and Design

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for laboratory-scale synthesis of 4-Cyclohexylbutane-1,2-diol?

  • Methodological Answer : Laboratory synthesis can adapt industrial-scale techniques such as batch reactors and advanced separation technologies, as seen in cyclohexane-diol derivatives. Key steps include:

  • Catalyst Selection : Use transition-metal catalysts (e.g., Ru or Pd) for hydroxylation or diastereoselective reduction of ketone precursors.
  • Reaction Optimization : Control temperature (80–120°C) and pressure (1–5 atm) to favor diol formation over side products.
  • Purification : Employ column chromatography or recrystallization to isolate the diol, referencing impurity profiling methods for 4-cyclohexylbutanoic acid analogs .

Q. How can researchers characterize the structural integrity and purity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR/IR Spectroscopy : Identify hydroxyl and cyclohexyl proton environments, comparing to vicinal diols like ethane-1,2-diol .
  • HPLC/GC-MS : Use reverse-phase HPLC with UV detection or GC-MS with derivatization (e.g., silylation) to assess purity, referencing pharmacopeial standards for related cyclohexyl compounds .
  • Melting Point Analysis : Compare experimental values to literature data for analogous diols .

Q. What toxicological insights can be inferred from structurally related diols?

  • Methodological Answer : Leverage genotoxicity and metabolic studies on benzene-1,2-diol and ethane-1,2-diol:

  • Genotoxicity Screening : Conduct Ames tests and micronucleus assays, noting that benzene-1,2-diol analogs exceed TTC thresholds for DNA-reactive mutagens .
  • Metabolic Pathways : Use rodent models to track oxidation metabolites (e.g., glyoxylic acid derivatives), as seen in ethane-1,2-diol-induced nephrotoxicity .

Advanced Research Questions

Q. How do computational methods predict conformational dynamics of this compound?

  • Methodological Answer : Apply density functional theory (DFT) with functionals like B3LYP or PBE:

  • Conformer Analysis : Compare energy minima of staggered vs. eclipsed hydroxyl orientations, as validated for trans-cyclohexane-1,2-diol .
  • Hydrogen Bonding : Benchmark OH stretching frequencies against gas-phase IR data for vicinal diols .

Q. How can contradictory genotoxicity data for vicinal diols be resolved?

  • Methodological Answer : Address discrepancies via:

  • Dose-Response Studies : Evaluate in vitro (e.g., CHO cell assays) and in vivo (rodent) models, ensuring exposure levels align with TTC thresholds for DNA-reactive compounds .
  • Metabolite Profiling : Identify reactive intermediates (e.g., quinones from benzene-1,2-diol oxidation) using LC-MS/MS .

Q. What catalytic strategies optimize oxidation pathways for this compound?

  • Methodological Answer : Adapt mechanisms from ethane-1,2-diol oxidation:

  • Chromic Acid Systems : Use micellar catalysis (e.g., 1,10-phenanthroline) to enhance reaction rates under acidic conditions .
  • Transition-Metal Catalysts : Explore RuO₂ or MnO₂ for selective oxidation to ketones or carboxylic acids.

Q. What challenges arise in separating this compound from complex mixtures?

  • Methodological Answer : Overcome co-elution issues via:

  • Aldolization Reactions : Separate diols by derivatizing with aldehydes, as applied to ethylene glycol/1,2-butanediol mixtures .
  • Isobaric VLE Data : Use vapor-liquid equilibrium models at reduced pressures (20–40 kPa) to design distillation protocols .

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